N-(3-methyl-4-nitro-1H-pyrazol-5-yl)-beta-alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound features a pyrazole ring substituted with a methyl group at position 3 and a nitro group at position 4, linked to a propanoic acid moiety through an amino group at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID typically involves the cyclization of appropriate precursors. One common method includes the reaction of 3-methyl-4-nitropyrazole with an appropriate amino acid derivative under controlled conditions . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as palladium or copper complexes to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar routes but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques like crystallization and chromatography to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine for reduction, bromine for oxidation, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications in medicinal chemistry and material science .
Scientific Research Applications
3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrazole ring can bind to active sites of enzymes, inhibiting their activity. This is particularly relevant in the context of kinase inhibition, where the compound can block the phosphorylation of target proteins, thereby modulating various cellular pathways .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-4-nitro-1H-pyrazole: A precursor in the synthesis of 3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID.
3,5-Dimethyl-4-nitro-1H-pyrazole: Another pyrazole derivative with similar structural features but different functional groups.
Uniqueness
3-[(3-METHYL-4-NITRO-1H-PYRAZOL-5-YL)AMINO]PROPANOIC ACID is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a nitro group and an amino-linked propanoic acid moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H10N4O4 |
---|---|
Molecular Weight |
214.18 g/mol |
IUPAC Name |
3-[(5-methyl-4-nitro-1H-pyrazol-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C7H10N4O4/c1-4-6(11(14)15)7(10-9-4)8-3-2-5(12)13/h2-3H2,1H3,(H,12,13)(H2,8,9,10) |
InChI Key |
GIAXDAKDZMZDOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)NCCC(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.